1,2-Bis(prop-2-yn-1-yloxy)benzene
Overview
Description
1,2-Bis(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C12H10O2 It is characterized by the presence of two prop-2-yn-1-yloxy groups attached to a benzene ring
Mechanism of Action
Target of Action
1,2-Bis(prop-2-yn-1-yloxy)benzene and its derivatives have been observed to exhibit a range of biological activities, including antimicrobial, antitumor, anti-HIV, DNA scavenging inhibitors, anti-proliferating, anti-obesity, and central nervous system activities . The specific targets of these actions are likely diverse and depend on the particular derivative and biological context.
Mode of Action
The compound’s mode of action is primarily through its alkynyl groups. These groups are highly reactive and provide a basis for the click reaction . This reactivity allows the compound to interact with its targets, leading to various changes in the target molecules.
Biochemical Pathways
This compound is an intermediate in the synthesis of triazole via Huigen dipolar cycloaddition method using click chemistry . Terminal alkynes, such as those present in this compound, provide an efficient method for the synthesis of triazole .
Pharmacokinetics
The compound’s biological effects suggest it is likely absorbed and distributed in the body to some extent .
Result of Action
The compound and its derivatives have shown significant biological effects. For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against the urease enzyme, with a percentage inhibition of 82.00±0.09 at 100 µg/mL . Additionally, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be a potent antibacterial against Bacillus subtillus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of differently substituted phenol and aniline derivatives can affect the reaction of the compound with propargyl bromide . Additionally, the solvent used can also impact the reaction, with aprotic polar solvents favoring SN2 type reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 1,2-dihydroxybenzene (catechol) with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Catechol+2Propargyl BromideK2CO3, Solventthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
1,2-Bis(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Similar structure but with bromine atoms on the benzene ring.
(Prop-2-yn-1-yloxy)methylbenzene: Contains a single prop-2-yn-1-yloxy group attached to a benzene ring.
2-(Prop-2-yn-1-yloxy)naphthalene: Similar alkyne group but attached to a naphthalene ring.
Uniqueness
1,2-Bis(prop-2-yn-1-yloxy)benzene is unique due to the presence of two alkyne groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications and enhances its potential in the development of new materials and bioactive molecules.
Properties
IUPAC Name |
1,2-bis(prop-2-ynoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h1-2,5-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJKMOLQDOVRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301814 | |
Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-91-2 | |
Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5651-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(2-propyn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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